1-(2-Bromophenyl)cyclopentanecarbonitrile
Overview
Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-(2-Bromophenyl)cyclopentanecarbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been used in the synthesis of derivatives of heterospiro systems and condensed spirocyclic systems, such as 1,2,3,4-tetrahydrospiro[isoquinoline-4,1'-cyclopentane]-3-imines (Kisel, Kostyrko, & Kovtunenko, 2002). This demonstrates its versatility in organic synthesis, particularly in the creation of complex molecular architectures.
Intermediates for S1P1 Receptor Agonists
The compound is also a useful intermediate for the synthesis of S1P1 receptor agonists. A scalable synthesis and isolation of its stereoisomers have been developed, proving its significance in medicinal chemistry (Wallace et al., 2009).
Luminescent Properties in Organic Compounds
The luminescent properties of derivatives of this compound have been studied. These derivatives, particularly those involving thiophene units, exhibit green fluorescence, which is significant for applications in materials science and photoluminescence research (Xu, Yu, & Yu, 2012).
Antimicrobial Applications
Some derivatives of this compound have been synthesized with potential antimicrobial activities. This includes the synthesis of triazole derivatives, which have shown promising results in in vitro antimicrobial screenings, highlighting the potential of this compound in developing new antimicrobial agents (Zhao et al., 2012).
Cyclization Reactions in Organic Synthesis
The compound has been used in various cyclization reactions, contributing to the synthesis of complex organic structures like pyrrolo[1,2-a]quinolines and ullazines. These reactions are crucial for advancing synthetic methods in organic chemistry (Das, Ghosh, & Koenig, 2016).
Future Directions
properties
IUPAC Name |
1-(2-bromophenyl)cyclopentane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIDJIYLIHYOBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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